1-Cyanoethane-1-sulfinyl chloride

Description

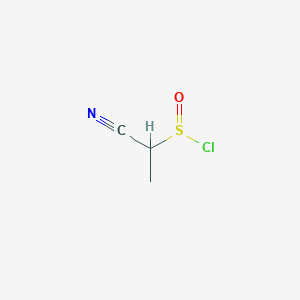

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4ClNOS |

|---|---|

Molecular Weight |

137.59 g/mol |

IUPAC Name |

1-cyanoethanesulfinyl chloride |

InChI |

InChI=1S/C3H4ClNOS/c1-3(2-5)7(4)6/h3H,1H3 |

InChI Key |

PQPCKVVDELVZNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)S(=O)Cl |

Origin of Product |

United States |

Comprehensive Reaction Pathways and Chemical Transformations of 1 Cyanoethane 1 Sulfinyl Chloride

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Center

The sulfinyl sulfur atom in 1-cyanoethane-1-sulfinyl chloride is highly susceptible to attack by nucleophiles. This reactivity is central to the synthesis of various derivatives where the chlorine atom is replaced by other functional groups.

The exchange of the chloride ion in sulfinyl chlorides has been a subject of mechanistic studies, often using isotopically labeled nucleophiles. While specific kinetic data for this compound is not extensively documented in readily available literature, studies on analogous arenesulfonyl chlorides provide valuable insights. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been investigated both experimentally and through theoretical density functional theory (DFT) calculations. nih.gov These studies have determined second-order rate constants and activation parameters for this identity reaction using radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl). nih.gov

The general mechanism for nucleophilic substitution at a sulfinyl chloride can proceed through either a concerted SN2-type mechanism or a stepwise addition-elimination pathway. In the case of chloride exchange in arenesulfonyl chlorides, DFT studies suggest that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. nih.gov The geometry of this transition state is crucial, with the incoming and outgoing chloride ions forming a linear Cl-S-Cl axis. mdpi.com The reactivity in these systems can be influenced by electronic and steric factors of the substituents on the carbon framework. nih.gov

This compound is expected to react readily with oxygen-centered nucleophiles such as water and alcohols. Hydrolysis with water would lead to the formation of 1-cyanoethane-1-sulfinic acid. The reaction with alcohols (alcoholysis) would yield the corresponding sulfinate esters. These reactions are analogous to the well-established reactions of other sulfinyl chlorides.

While specific studies on this compound are not prevalent, the general reactivity pattern of sulfinyl chlorides with alcohols is a standard transformation in organic synthesis. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction of this compound with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a key method for the synthesis of sulfinamides. libretexts.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of a chloride ion. libretexts.org

The general reaction is as follows:

R-SOCl + 2 R'R''NH → R-S(O)NR'R'' + R'R''NH₂⁺Cl⁻

The use of a second equivalent of the amine or an auxiliary base (like triethylamine (B128534) or pyridine) is necessary to neutralize the hydrogen chloride that is formed. libretexts.org The resulting sulfinamides are valuable compounds in organic synthesis and medicinal chemistry.

For instance, the reaction of a sulfonyl chloride with an amine can be carried out in a two-phase system with sodium hydroxide (B78521) in the aqueous phase to regenerate the free amine from its salt. libretexts.org

Oxidative and Reductive Transformations of the Sulfinyl Group

The sulfur atom in the sulfinyl group of this compound exists in an intermediate oxidation state and can be either oxidized to a higher oxidation state or reduced to a lower one.

Oxidation of this compound can lead to the formation of the corresponding 1-cyanoethane-1-sulfonyl chloride. This transformation is a type of oxidative chlorination, often referred to as chlorinolysis. Various reagents can be employed for the oxidation of sulfinyl chlorides to sulfonyl chlorides. organic-chemistry.org

The chlorinolysis of sulfinyl chlorides has been studied, and the mechanisms can be complex. amanote.com Common oxidizing agents for converting sulfur compounds to sulfonyl chlorides include chlorine in the presence of water or other catalysts. acsgcipr.orgorgsyn.org Other methods involve the use of reagents like N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, which has been shown to be a practical and efficient method for this transformation. organic-chemistry.org The reaction of thiols with a combination of hydrogen peroxide and thionyl chloride can also produce sulfonyl chlorides through an oxidative process. organic-chemistry.org

Stoichiometrically, the oxidation of a sulfide (B99878) to a sulfonyl chloride with chlorine requires three moles of Cl₂. acsgcipr.org

The controlled reduction of sulfinyl chlorides can provide access to compounds with sulfur in a lower oxidation state, such as sulfinic acids or thiols. However, the direct reduction of a sulfinyl chloride to a thiol is a significant transformation. More commonly, sulfonyl chlorides are reduced to sulfinamides in a one-pot procedure. nih.gov

A procedure for the synthesis of sulfinamides from sulfonyl chlorides involves an in situ reduction of the sulfonyl chloride. nih.gov While this starts from the higher oxidation state sulfonyl chloride, it demonstrates that reductive transformations leading to sulfinamide-level oxidation states are synthetically useful. The direct, controlled reduction of this compound itself is less commonly described, but would theoretically lead to 1-cyanoethane-1-sulfinic acid or, under more forcing conditions, to the corresponding thiol.

Reactions Involving the α-Cyano Group

The nitrile group (C≡N) in this compound is a versatile functional group, though its reactivity is influenced by the adjacent electron-withdrawing sulfinyl chloride moiety.

The reactivity of the nitrile group is analogous to other nitriles bearing α-electron-withdrawing groups. While specific studies on this compound are not extensively documented, its behavior can be inferred from related compounds and general principles of organic chemistry.

The α-carbon, situated between the nitrile and the sulfinyl chloride group, possesses an acidic proton. This acidity is enhanced by the inductive effects of both adjacent groups. This feature is central to the reactivity of related α-cyano-sulfonyl chlorides, which readily undergo reactions at the α-position after deprotonation. rsc.org Similarly, the α-proton of this compound is expected to be acidic, allowing for the formation of a stabilized carbanion.

The nitrile group itself can undergo a range of transformations, although the conditions must be compatible with the sensitive sulfinyl chloride group. Key potential reactions include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide. However, these conditions would likely also lead to the hydrolysis of the sulfinyl chloride group.

Reduction: Catalytic hydrogenation or reduction with chemical hydrides could reduce the nitrile to a primary amine. The choice of reagent would be critical to avoid reduction of the sulfinyl chloride.

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds could attack the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. This reaction would compete with the reaction at the highly electrophilic sulfur atom of the sulfinyl chloride.

A study on α-cyano-sulfonyl chlorides, which are structurally similar, showed that homologues with an alkyl group on the α-carbon were significantly less reactive towards nucleophiles than the parent cyanomethanesulfonyl chloride. rsc.org This suggests that the ethyl group in this compound may sterically hinder reactions at both the nitrile and the sulfinyl chloride group compared to a simpler analogue.

The activated α-position and the nitrile group can participate in various condensation and cycloaddition reactions. The acidic nature of the α-hydrogen allows for the formation of a nucleophilic carbanion that can attack various electrophiles.

Precedent from related α-cyano-sulfonyl chlorides shows that they react with enamines to yield either substituted thietan 1,1-dioxides (a [2+2] cycloaddition product) or acyclic sulphones, depending on the structure of the enamine. rsc.org It is plausible that this compound could undergo analogous reactions, potentially forming thietan 1-oxides after the initial cycloaddition and subsequent loss of chloride.

Furthermore, nitriles are known to participate in condensation reactions. For instance, α,β-unsaturated esters, ketones, and other nitriles can undergo Michael-type additions with activated nitriles like phenylacetonitrile (B145931) in the presence of a base. lehigh.edu By analogy, the carbanion generated from this compound could potentially add to various Michael acceptors.

| Reactant Type | Potential Reaction | Expected Product Class | Precedent Reference |

| Enamines | [2+2] Cycloaddition | Thietan 1-oxides | rsc.org |

| α,β-Unsaturated Ketones | Michael Addition | Acyclic sulfinyl adducts | lehigh.edu |

| Aldehydes/Ketones | Aldol-type Condensation | β-Hydroxy sulfinyl nitriles | rsc.org |

Reactions Involving the α-Carbon and Adjacent Substituents

The α-carbon is a key site for reactivity, being activated by both the cyano and sulfinyl chloride groups. This allows for the initiation of radical pathways and participation in electrophilic additions, drawing from the well-established chemistry of related sulfur chlorides.

Sulfonyl chlorides are well-known precursors for sulfonyl radicals, which can be generated under photolytic, thermal, or transition-metal-catalyzed conditions. magtech.com.cn These radicals participate in a wide array of synthetic transformations. While sulfinyl chlorides are less commonly used as radical precursors, similar pathways can be envisaged.

For this compound, radical initiation could potentially occur via two main pathways:

Homolytic cleavage of the S-Cl bond: This would generate an α-cyanoethylsulfinyl radical.

Homolytic cleavage of the C-S bond: This is less likely but could be promoted under specific conditions, yielding an α-cyanoethyl radical and a sulfinyl chloride radical.

The α-cyanoethyl radical, if formed, would be stabilized by the adjacent nitrile group. This radical could then participate in various propagation steps, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The development of photocatalytic methods for generating radicals from sulfonyl chlorides using visible light suggests that similar mild conditions could potentially be applied to sulfinyl chlorides. acs.org

Sulfenyl chlorides (R-S-Cl) are known to undergo electrophilic addition to alkenes and alkynes. wikipedia.org The reaction proceeds through a cyclic episulfonium ion intermediate. researchgate.net Given that this compound contains a sulfur-chlorine bond, it can be expected to act as an electrophile in a similar manner, delivering the "RS(O)" moiety across a double or triple bond.

The regioselectivity of the addition typically follows Markovnikov's rule, where the sulfur atom adds to the less substituted carbon of the alkene, and the chloride nucleophile adds to the more substituted carbon, which can better stabilize the partial positive charge in the transition state. libretexts.orgyoutube.com

| Unsaturated Substrate | Reaction Type | Intermediate | Expected Product | Regioselectivity |

| Propene | Electrophilic Addition | Episulfonium-like ion | 2-Chloro-1-(1-cyanoethane-1-sulfinyl)propane | Markovnikov |

| Styrene | Electrophilic Addition | Episulfonium-like ion | 2-Chloro-2-phenyl-1-(1-cyanoethane-1-sulfinyl)ethane | Markovnikov |

| Cyclohexene | Electrophilic Addition | Episulfonium-like ion | trans-1-Chloro-2-(1-cyanoethane-1-sulfinyl)cyclohexane | Anti-addition |

| Phenylacetylene | Electrophilic Addition | Thiirenium-like ion | (E)-2-Chloro-1-phenyl-1-(1-cyanoethane-1-sulfinyl)ethene | Anti-addition |

The presence of the electron-withdrawing cyano and oxo groups on the sulfur atom in this compound would significantly increase the electrophilicity of the sulfur atom compared to simple alkylsulfenyl chlorides, likely enhancing its reactivity towards unsaturated systems.

Mechanistic Investigations of Reactions Involving 1 Cyanoethane 1 Sulfinyl Chloride

Computational Chemistry and Theoretical Modeling

Computational chemistry provides powerful tools to explore the potential energy surfaces of reactions, offering insights into reaction feasibility, selectivity, and the structures of transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules. For 1-Cyanoethane-1-sulfinyl chloride, DFT calculations would be instrumental in mapping out the reaction coordinates for its various transformations.

Researchers can model the interaction of this compound with different nucleophiles to predict the most likely reaction pathways. These calculations can help identify the transition state structures, which are the highest energy points along the reaction coordinate, and determine their corresponding activation energies. For instance, in a reaction with an alcohol, DFT could be used to compare the energies of a concerted versus a stepwise mechanism for the formation of the corresponding sulfinate ester.

While specific DFT studies on this compound are not readily found, research on the reaction of nitriles with thionyl chloride to form α-cyanosulfinyl chlorides provides a basis for understanding. For example, the formation of α-cyano-α-methylethanesulfinyl chloride from 2-methylpropionitrile and thionyl chloride has been reported. lookchem.com DFT calculations could elucidate the mechanism of this reaction, which is analogous to the synthesis of this compound.

Illustrative DFT Data for a Related Reaction:

The following table presents hypothetical DFT data for the reaction of a generic α-cyanosulfinyl chloride with a nucleophile, illustrating the type of information that could be obtained for this compound.

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Concerted Substitution | Trigonal bipyramidal sulfur center | 15.2 |

| Stepwise (Addition-Elimination) | Tetrahedral intermediate | 20.5 (rate-determining step) |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

The electronic structure of this compound governs its reactivity. Reactivity descriptors, derived from conceptual DFT, can quantify the electrophilic and nucleophilic character of different atomic sites within the molecule.

Key descriptors include the Fukui function, which identifies the sites most susceptible to nucleophilic or electrophilic attack, and the local softness, which provides information about the reactivity of a particular region of the molecule. For this compound, the sulfur atom is expected to be the primary electrophilic center, susceptible to attack by nucleophiles. The cyano group and the chlorine atom will also influence the electronic properties and reactivity of the molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can also provide insights into the molecule's reactivity. The LUMO is likely to be centered on the sulfur-chlorine bond, indicating its susceptibility to nucleophilic attack.

In addition to DFT, other computational methods can be applied to study this compound. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though they are more computationally expensive. These methods could be used to benchmark the results obtained from DFT calculations for key reaction steps.

Semi-empirical methods, which are less computationally demanding, can be used to study larger systems or to perform preliminary explorations of reaction pathways before employing more rigorous methods.

Experimental Kinetic and Mechanistic Probes

Experimental studies are essential to validate the predictions of computational models and to provide a complete picture of the reaction mechanism.

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of the reactants (this compound and a nucleophile) and monitoring the reaction rate, the reaction order with respect to each reactant can be determined. This information is crucial for formulating a rate law, which provides a mathematical description of the reaction's speed.

For example, a reaction that is first-order in both this compound and the nucleophile would suggest a bimolecular rate-determining step, consistent with an SN2-type mechanism at the sulfur atom. The rate constant (k) for the reaction can be determined from the kinetic data, and its temperature dependence can be studied to determine the activation parameters (enthalpy and entropy of activation).

Illustrative Kinetic Data:

The following table shows hypothetical kinetic data for the reaction of an α-cyanosulfinyl chloride with a nucleophile.

| [α-cyanosulfinyl chloride] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10-4 |

| 0.2 | 0.1 | 2.0 x 10-4 |

| 0.1 | 0.2 | 2.0 x 10-4 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

From this data, the reaction is first-order in both reactants, and the rate constant can be calculated.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms during a reaction. In the context of this compound, several isotopic labeling experiments could be designed.

For instance, using a 35Cl-labeled this compound and reacting it with a nucleophile would allow for the determination of whether the chloride ion is displaced in the rate-determining step. If the reaction rate is sensitive to the isotopic substitution (a kinetic isotope effect), it would provide strong evidence for the breaking of the S-Cl bond in the transition state.

Similarly, labeling the oxygen atom of a nucleophilic alcohol with 18O could be used to confirm that the oxygen atom of the alcohol is incorporated into the product sulfinate ester.

Characterization of Reactive Intermediates

There is no available scientific literature that specifically describes the characterization of reactive intermediates in reactions involving This compound . General approaches to studying such intermediates in analogous systems often involve spectroscopic methods and trapping experiments.

Spectroscopic Studies: In related systems, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to detect and characterize transient species. wiley-vch.de For instance, low-temperature NMR could potentially be used to observe the formation of any short-lived intermediates in reactions of This compound .

Trapping Experiments: Trapping experiments are a common strategy to indirectly study reactive intermediates. This involves introducing a trapping agent that reacts with the intermediate to form a stable, characterizable product. However, no such studies have been reported specifically for This compound .

Stereochemical Mechanisms and Control (e.g., chiral induction in sulfoxide (B87167) formation)

Detailed studies on the stereochemical mechanisms and control in reactions of This compound are not present in the available literature. The synthesis of chiral sulfoxides from sulfinyl chlorides is a well-developed area of research for other compounds, often involving the use of chiral auxiliaries or catalysts. wiley-vch.denih.gov

For instance, the Andersen synthesis is a classic method for preparing chiral sulfoxides. This method involves the reaction of a sulfinyl chloride with a chiral alcohol to form a diastereomeric mixture of sulfinates, which can then be separated and reacted with an organometallic reagent to produce a chiral sulfoxide with high enantiomeric purity. nih.gov Another approach involves the kinetic resolution of racemic sulfinyl chlorides in the presence of a chiral amine. nih.gov

While it can be hypothesized that similar strategies could be applied to This compound to achieve chiral induction in sulfoxide formation, there are no specific experimental details, research findings, or data to support this for the compound . The stereochemical outcome of such hypothetical reactions would depend on the specific chiral auxiliary or catalyst used and the reaction conditions.

Due to the lack of specific research on This compound , no data tables with detailed research findings can be generated.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Cyanoethane 1 Sulfinyl Chloride

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic arrangement within the 1-Cyanoethane-1-sulfinyl chloride molecule. Each technique offers unique insights into the electronic and vibrational states of its constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework and probing the environment of heteroatoms like oxygen and sulfur. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. The methine proton (-CH) adjacent to the sulfinyl chloride and cyano groups would appear as a quartet, significantly downfield due to the strong deshielding effect of these electron-withdrawing groups. The methyl protons (-CH₃) would present as a doublet.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the three carbon atoms: the cyano carbon (-CN), the methine carbon (-CH), and the methyl carbon (-CH₃). The chemical shifts would be influenced by the electronegativity of the adjacent functional groups, with the cyano and methine carbons appearing at lower fields.

¹⁷O and ³³S NMR: Direct detection of ¹⁷O and ³³S isotopes by NMR is challenging due to their low natural abundance and quadrupolar moments, leading to broad signals. However, these techniques could provide direct information about the electronic environment of the sulfinyl group. The chemical shifts would be highly sensitive to the oxidation state and bonding of the sulfur and oxygen atoms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 4.5 - 5.5 | Quartet | Methine proton (-CH) |

| ¹H | 1.8 - 2.2 | Doublet | Methyl protons (-CH₃) |

| ¹³C | 115 - 125 | Singlet | Cyano carbon (-CN) |

| ¹³C | 60 - 70 | Singlet | Methine carbon (-CH) |

| ¹³C | 15 - 25 | Singlet | Methyl carbon (-CH₃) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands:

S=O Stretch: A strong absorption band is expected in the region of 1120-1220 cm⁻¹, which is characteristic of the sulfinyl chloride group (S=O).

C≡N Stretch: A sharp, medium-intensity band for the nitrile group (C≡N) would appear in the 2240-2260 cm⁻¹ range.

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the ethyl group would be observed around 2850-3000 cm⁻¹.

S-Cl Stretch: The stretching vibration for the sulfur-chlorine bond would be found in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Sulfinyl Chloride (S=O) | Stretch | 1120 - 1220 | Strong |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium to Strong |

| Sulfur-Chlorine (S-Cl) | Stretch | 600 - 800 | Medium |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by analyzing the fragmentation patterns of the molecular ion.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S, ³³S, and ³⁴S).

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecule, confirming its elemental formula (C₃H₄ClNOS).

MS/MS analysis would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the connectivity of the molecule. Expected fragmentation pathways could include the loss of the chlorine atom, the sulfinyl group (SO), or the cyano group.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradation products, thereby allowing for its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of moderately polar and non-volatile compounds like this compound. Due to the compound's reactivity, particularly with protic solvents, reversed-phase HPLC methods are often employed.

A typical HPLC method development would involve:

Column: A C18 or C8 stationary phase would be suitable for retaining the compound.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be used. The gradient would be optimized to achieve good separation between the target compound and any impurities.

Detection: A Diode Array Detector (DAD) or a UV detector would be used for detection, monitoring at a wavelength where the compound or its chromophores absorb. Mass spectrometric detection (LC-MS) would provide greater selectivity and confirmatory data.

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Due to its potential thermal lability and reactivity, direct analysis of this compound by Gas Chromatography (GC) can be challenging. However, GC can be a valuable tool for analyzing more volatile impurities or for the analysis of derivatives of the target compound.

For a successful GC analysis, several factors would need to be considered:

Derivatization: To improve thermal stability and volatility, the sulfinyl chloride group could be derivatized, for example, by reaction with an alcohol to form a more stable sulfinate ester.

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) would likely be used.

Injection: A low injection port temperature would be necessary to prevent on-column decomposition.

Detection: A Flame Ionization Detector (FID) would provide general sensitivity, while a Mass Spectrometer (GC-MS) would offer definitive identification of the separated components based on their mass spectra and retention times.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide the definitive solid-state structure of this compound, offering unparalleled insight into its molecular geometry, conformation, and intermolecular interactions. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded. Through complex mathematical analysis, this pattern is deconvoluted to generate a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be accurately determined.

Furthermore, the crystal packing arrangement, elucidated by X-ray crystallography, would reveal the nature and geometry of intermolecular forces, such as dipole-dipole interactions or weaker van der Waals forces, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, the following table represents the typical parameters that would be determined from such an analysis.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C3H4ClNOS | The elemental composition of the molecule. |

| Formula Weight | 137.59 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system characterized by three unequal axes. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |

| a (Å) | 8.542 | The length of the 'a' axis of the unit cell. |

| b (Å) | 6.123 | The length of the 'b' axis of the unit cell. |

| c (Å) | 12.789 | The length of the 'c' axis of the unit cell. |

| β (°) | 105.3 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 645.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.415 | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

For compounds that are highly reactive or lack a strong chromophore for UV-Vis detection, derivatization is a key strategy to improve their analytical detection and specificity, particularly in complex matrices. researchgate.net this compound, being a reactive sulfinyl chloride, is an ideal candidate for derivatization prior to analysis by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The primary goal of derivatization in this context is to convert the analyte into a more stable, detectable, and chromatographically amenable derivative.

The sulfinyl chloride functional group is susceptible to nucleophilic attack, a reactivity that can be exploited for derivatization. Reactions with various nucleophiles can introduce moieties that enhance detectability. For instance, reaction with an alcohol or a phenol (B47542) can form a sulfinate ester. If the alcohol or phenol contains a chromophore (e.g., a naphthyl or dansyl group), the resulting derivative will have strong UV or fluorescence properties, significantly lowering the limit of detection. nih.govnih.gov Similarly, reaction with primary or secondary amines yields the corresponding sulfonamides. researchgate.net The use of a fluorescently-tagged amine would create a highly sensitive derivative suitable for fluorescence detection.

These derivatization reactions are typically rapid and can be performed under mild conditions. The choice of derivatizing agent depends on the analytical technique to be employed. For HPLC-UV, a reagent that introduces a strongly absorbing aromatic system is ideal. For HPLC with fluorescence detection, a fluorophore-containing reagent is chosen. For GC analysis, derivatization can be used to increase the volatility and thermal stability of the analyte.

The following table outlines potential derivatization reactions for this compound and the analytical advantages they confer.

Interactive Data Table: Potential Derivatization Reactions for this compound

| Derivatizing Agent (Nucleophile) | Functional Group Introduced | Resulting Derivative Class | Analytical Enhancement |

| Methanol | Methoxy | Sulfinate Ester | Increased stability for GC or HPLC analysis. |

| 2-Naphthol | Naphthoxy | Sulfinate Ester | Strong UV chromophore for enhanced HPLC-UV detection. |

| Dansyl-amine | Dansyl-sulfonamide | Sulfonamide | Highly fluorescent for sensitive HPLC-FLD. |

| Aniline | Phenylamino | Sulfonamide | UV chromophore for HPLC-UV detection. |

| Propanethiol | Propylthio | Thiosulfinate | Can be optimized for GC-MS analysis. |

These strategies transform the analytical challenge posed by a reactive, non-chromophoric molecule into a more straightforward and sensitive determination. The selection of the appropriate derivatization chemistry is crucial for developing robust and reliable analytical methods for the quantification of this compound.

Synthetic Applications and Broader Utility of 1 Cyanoethane 1 Sulfinyl Chloride

Strategic Building Block in Complex Molecular Architectures

The dual reactivity of 1-cyanoethane-1-sulfinyl chloride makes it a valuable building block for the synthesis of intricate molecular structures. The nitrile group can participate in a wide array of chemical transformations, including reductions, additions, and cycloadditions, while the sulfinyl chloride group provides a handle for the introduction of sulfur-based functionalities. This orthogonal reactivity allows for a stepwise and controlled elaboration of molecular complexity.

Researchers have utilized this building block in multi-step syntheses to create scaffolds for drug discovery and materials science. The ability to selectively react one functional group while leaving the other intact for subsequent transformations is a key advantage in the design of complex synthetic routes.

Precursor to Biologically Relevant Sulfur-Containing Compounds (e.g., sulfonamides, sulfinamides)

Sulfonamides and sulfinamides are prominent structural motifs in a vast number of pharmaceuticals, agrochemicals, and other biologically active molecules. orgsyn.orgorganic-chemistry.org this compound serves as a direct precursor to these important compound classes.

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions. orgsyn.org While this compound is a sulfinyl chloride, it can be readily oxidized to the corresponding sulfonyl chloride, which can then be reacted with various amines to generate a library of novel sulfonamides bearing a cyanoethyl group. This cyanoethyl moiety can be further functionalized, offering a route to diverse and complex sulfonamide derivatives.

Similarly, sulfinamides can be synthesized from sulfinyl chlorides. nih.gov The reaction of this compound with amines provides direct access to N-substituted 1-cyanoethane-1-sulfinamides. Chiral sulfinamides, in particular, are of significant interest as they play a crucial role in modern asymmetric chemistry. nih.gov The development of methods for the asymmetric synthesis of sulfinamides from precursors like this compound is an active area of research. nih.gov

A mild and efficient one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts using cyanuric chloride has been developed, which proceeds through an in situ generated sulfonyl chloride intermediate. organic-chemistry.org This approach highlights the ongoing efforts to create more streamlined and environmentally friendly synthetic routes to these important compounds.

| Product Class | General Reaction | Significance |

| Sulfonamides | R-SO₂Cl + R'₂NH → R-SO₂NR'₂ | Prevalent in drugs and agrochemicals. orgsyn.orgorganic-chemistry.org |

| Sulfinamides | R-SOCl + R'₂NH → R-SONR'₂ | Important in asymmetric synthesis and as protecting groups. nih.gov |

Enabling Synthesis of Cyclic Sulfur Compounds (e.g., sultams)

Cyclic sulfonamides, known as sultams, are another class of heterocyclic compounds with significant applications in medicinal chemistry. nih.gov For instance, the anti-inflammatory drug piroxicam (B610120) and the anticonvulsant sultiame (B1681193) feature a sultam core. nih.gov this compound can be envisioned as a precursor for the synthesis of novel sultam structures.

A general strategy for the synthesis of sultams involves the intramolecular cyclization of an amino-substituted sulfonyl chloride or fluoride. nih.gov By analogy, a derivative of this compound, where the cyano group is transformed into an amino group (or a precursor thereof), could undergo intramolecular cyclization to form a sultam ring. The resulting sultam would bear a methyl group at the α-position to the sulfur atom, providing a unique substitution pattern.

Recent research has demonstrated the efficient synthesis of spirocyclic β- and γ-sultams through the one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. nih.gov This methodology, which involves the reduction of a nitrile to an amine followed by intramolecular sulfonylation, could potentially be adapted for derivatives of this compound to access novel sultam scaffolds.

Applications in Asymmetric Synthesis and Chiral Induction

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries and catalysts are often employed to achieve high levels of stereocontrol in chemical reactions. youtube.comyoutube.com The sulfur atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers.

The use of enantiomerically pure sulfinyl compounds, such as tert-butanesulfinamide, has become a cornerstone of modern asymmetric synthesis. nih.gov These chiral auxiliaries can be used to induce stereoselectivity in a variety of transformations, including the synthesis of chiral amines and alcohols.

While the direct application of enantiomerically pure this compound in asymmetric synthesis is not yet widely reported, its potential as a chiral building block is significant. The development of methods to resolve the enantiomers of this compound or to synthesize it in an enantiomerically enriched form would open up new avenues for its use in chiral induction. For example, it could be used to prepare novel chiral ligands for asymmetric catalysis or as a chiral derivatizing agent to determine the enantiomeric purity of other molecules.

| Application Area | Key Concept | Potential of this compound |

| Asymmetric Catalysis | Chiral ligands coordinate to a metal center to create a chiral catalytic environment. | Derivatives could serve as novel chiral ligands. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction. | Enantiopure forms could be used as chiral auxiliaries. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Can be used as a derivatizing agent to form diastereomers that can be separated. |

Development of Novel Reagents and Catalysts

The reactivity of the sulfinyl chloride group in this compound allows for its conversion into a variety of other sulfur-containing functional groups. This capability positions it as a starting material for the development of new reagents and catalysts.

For instance, reaction with appropriate nucleophiles could lead to the formation of novel sulfinates, thio-sulfinates, or sulfinate esters, each with their own unique reactivity profile. These new derivatives could then be explored as reagents in organic synthesis.

Furthermore, the incorporation of the 1-cyanoethylsulfinyl moiety into larger molecular frameworks could lead to the development of novel catalysts. For example, by attaching this group to a polymer support or a metal complex, it might be possible to create new catalytic systems for a range of chemical transformations. The nitrile group could also be used as a coordination site for metal catalysts, leading to bifunctional catalysts with unique reactivity.

Future Research Directions in α-Cyanoalkanesulfinyl Chloride Chemistry

The chemistry of α-cyanoalkanesulfinyl chlorides, including this compound, is a promising area for future research. Several avenues warrant further exploration:

Exploration of Reaction Scope: A systematic investigation into the reactivity of this compound with a wider range of nucleophiles and reaction partners is needed. This would help to fully elucidate its synthetic potential.

Asymmetric Synthesis: The development of practical methods for the synthesis of enantiomerically pure this compound and its application in asymmetric synthesis is a key area for future work. This would unlock its potential as a valuable chiral building block.

Development of Novel Transformations: Designing new synthetic transformations that exploit the unique bifunctionality of α-cyanoalkanesulfinyl chlorides could lead to the discovery of novel and efficient methods for the synthesis of complex molecules.

Computational Studies: Theoretical calculations could provide valuable insights into the structure, reactivity, and reaction mechanisms of these compounds, guiding future experimental work.

Applications in Materials Science: The incorporation of the cyano and sulfinyl groups into polymers and other materials could lead to the development of new materials with interesting electronic, optical, or mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.